
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid is an organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a fluoromethyl group and a cyclobutane ring makes it a compound of interest for synthetic chemists and researchers exploring new chemical spaces.
準備方法
The synthesis of 1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the fluoromethylation of cyclobutanecarboxylic acid derivatives. This process typically employs fluoroiodomethane as a fluoromethylating agent under radical conditions facilitated by visible light and tris(trimethylsilyl)silane . The reaction conditions are mild and do not require metal catalysts, making it an efficient and environmentally friendly approach.
Industrial production methods for this compound are still under development, but the scalability of the fluoromethylation process suggests potential for large-scale synthesis. The use of commercially available reagents and the absence of heavy metals in the reaction conditions are advantageous for industrial applications.
化学反応の分析
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure allows it to be used in the design of enzyme inhibitors and probes for studying biological processes.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of new materials with improved properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid can be compared with other fluorinated compounds such as:
Trifluoromethyl compounds: These compounds have three fluorine atoms attached to a carbon atom, offering different physicochemical properties and reactivity.
Difluoromethyl compounds: With two fluorine atoms, these compounds are often used in similar applications but may exhibit different metabolic stability and bioavailability.
Monofluoromethyl compounds: These compounds, like this compound, have a single fluorine atom, providing a balance between reactivity and stability.
特性
分子式 |
C8H13FO4 |
|---|---|
分子量 |
192.18 g/mol |
IUPAC名 |
1-(fluoromethyl)-3,3-dimethoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13FO4/c1-12-8(13-2)3-7(4-8,5-9)6(10)11/h3-5H2,1-2H3,(H,10,11) |
InChIキー |
XHWCHPTYJVOHMG-UHFFFAOYSA-N |
正規SMILES |
COC1(CC(C1)(CF)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
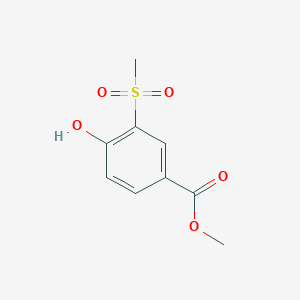
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
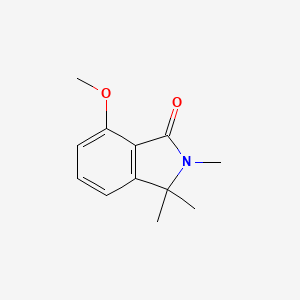

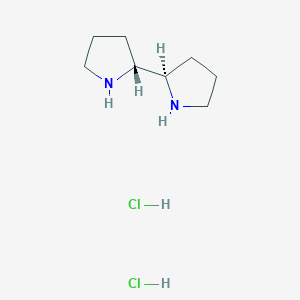


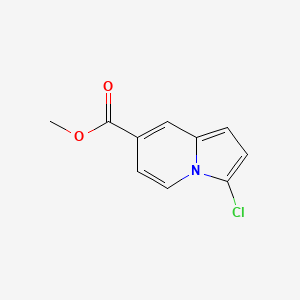
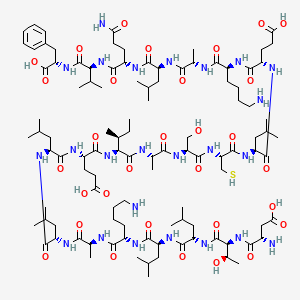
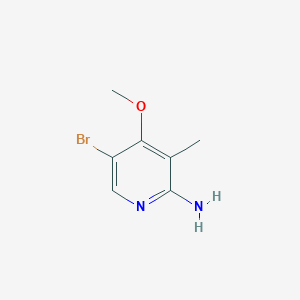
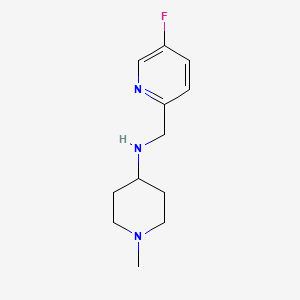

![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)
